1H-pyrazolo[3,4-c]pyridin-4-amine is a bicyclic heterocyclic compound characterized by a pyrazole ring fused to a pyridine ring. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The classification of this compound falls under the category of nitrogen-containing heterocycles, which are known for their role in various biological processes and pharmaceutical applications.
The synthesis of 1H-pyrazolo[3,4-c]pyridin-4-amine can be achieved through several methods, primarily focusing on the formation of the pyridine ring onto a pre-existing pyrazole structure. Two notable strategies include:
In one approach, 5-amino-1-phenylpyrazole is condensed with α,β-unsaturated ketones. The reaction typically requires solvents like ethanol and dimethylformamide to enhance solubility and reaction efficiency. The resulting product can be purified using column chromatography techniques .
The molecular structure of 1H-pyrazolo[3,4-c]pyridin-4-amine consists of:
The chemical formula for 1H-pyrazolo[3,4-c]pyridin-4-amine is C7H7N3, with a molecular weight of approximately 135.15 g/mol. The compound exhibits distinct spectral properties that can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming its structure through characteristic shifts and fragmentation patterns.
1H-pyrazolo[3,4-c]pyridin-4-amine can undergo various chemical reactions typical for heterocycles:
The synthesis often involves careful control of reaction conditions (temperature, solvent choice) to optimize yield and selectivity. For instance, reactions conducted under solvent-free conditions have demonstrated high yields and reduced environmental impact .
The mechanism of action for compounds like 1H-pyrazolo[3,4-c]pyridin-4-amine often involves interactions with biological targets such as enzymes or receptors. These compounds may act as inhibitors or modulators within biochemical pathways.
Studies have shown that derivatives of pyrazolo[3,4-c]pyridin can exhibit significant biological activity against various targets, including cancer cells and inflammatory pathways. The specific interactions at the molecular level often depend on substituents present on the core structure.
1H-pyrazolo[3,4-c]pyridin-4-amine typically appears as a solid at room temperature with varying melting points depending on purity and substituents.
The compound is generally stable under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its solubility varies in organic solvents, which is crucial for its application in synthesis and biological assays.
The applications of 1H-pyrazolo[3,4-c]pyridin-4-amine extend into several fields:
Pyrazolo[3,4-c]pyridine derivatives serve as critically enabling scaffolds in Fragment-Based Drug Discovery (Fragment-Based Drug Discovery) due to their exceptional synthetic tractability and vectorial diversity. The core structure of 1H-pyrazolo[3,4-c]pyridin-4-amine provides a three-dimensional framework that efficiently samples chemical space while adhering to Fragment-Based Drug Discovery principles of low molecular weight (typically <300 Da) and high ligand efficiency. Recent research demonstrates that 5-halo derivatives (e.g., 5-chloro or 5-bromo variants) function as ideal fragment starting points, enabling systematic elaboration via cross-coupling reactions [2] [7].
Bedwell et al. established a comprehensive functionalization strategy for this chemotype, demonstrating sequential modification across five distinct growth vectors:
Table 1: Synthetic Growth Vectors for 1H-Pyrazolo[3,4-c]pyridin-4-amine Elaboration in Fragment-Based Drug Discovery
Growth Vector | Key Reaction | Representative Conditions | Applications |
---|---|---|---|
Nitrogen-1 | Regioselective alkylation | Mesylation (Ms₂O/base); Tetrahydropyranylation (dihydropyran/acid) | Solubility modulation; Vector protection |
Carbon-3 | Ir-catalyzed C–H borylation | [Ir(COD)OMe]₂/dtbpy, B₂pin₂ | Suzuki coupling; Biaryl diversification |
Carbon-5 | Buchwald-Hartwig amination | Pd₂(dba)₃, rac-BINAP, NaOtBu | Amine diversity; Solubility enhancement |
Carbon-7 | TMPMgCl·LiCl metalation | TMPMgCl·LiCl, -40°C, then electrophile/ZnCl₂ | Aldehyde addition; Negishi arylation |
Nitrogen-2 | Protection-dependent alkylation | SEM protection (SEMCl/organic base) | Regiodivergent N-alkylation |
This multi-directional functionalization capacity allows efficient progression from fragment hits to lead compounds while optimizing protein-ligand interactions. The scaffold’s synthetic flexibility directly addresses a key Fragment-Based Drug Discovery bottleneck: the frequent discard of fragment hits due to elaboration challenges [2] [7].
The 1H-pyrazolo[3,4-c]pyridin-4-amine scaffold exhibits distinctive structural and electronic properties that underpin its utility as a privileged motif in kinase and Central Nervous System-targeted therapeutics:
Table 2: Key Physicochemical and Electronic Properties of 1H-Pyrazolo[3,4-c]pyridin-4-amine
Property | Value/Range | Significance in Drug Design |
---|---|---|
Molecular Weight | 134.14 g/mol | Ideal for Fragment-Based Drug Discovery (fragment-like) |
Hydrogen Bond Donors | 2 (4-NH₂ + 1-NH) | Strong target binding potential |
Hydrogen Bond Acceptors | 4 (pyridine N, pyrazole N, 4-N) | Complementary to polar protein residues |
Dipole Moment (Calculated) | 2.1–2.7 Debye | Balanced lipophilicity/permeability |
Fraction sp³ Hybridization | 0.0 (fully aromatic) | Mitigated by non-planar ring fusion |
Aromatic Ring Count | 2 | Maintains solubility while enabling π-stacking |
The bioactivity and synthetic utility of pyrazolo-pyridines are profoundly influenced by their regioisomeric arrangement, with 1H-pyrazolo[3,4-c]pyridin-4-amine exhibiting distinct advantages over prevalent isomers like 1H-pyrazolo[3,4-b]pyridine:
Table 3: Comparative Analysis of Pyrazolo[3,4-c]pyridine vs. Pyrazolo[3,4-b]pyridine Isomers
Characteristic | 1H-Pyrazolo[3,4-c]pyridine | 1H-Pyrazolo[3,4-b]pyridine | Implications |
---|---|---|---|
Dominant Tautomer | 1H-form exclusively | 1H/2H equilibrium | Predictable binding mode for [3,4-c] isomer |
Key Growth Vectors | N1, N2, C3, C5, C7 | N1, C3, C4, C5, C6 | Superior 3D exploration by [3,4-c] isomer |
C7 Functionalization | TMPMgCl·LiCl metalation | Not feasible | Unique vector for [3,4-c] |
Dipole Moment Range | 2.1–2.7 Debye | Typically >3.8 Debye | Enhanced permeability for [3,4-c] |
Representative Drugs | Under investigation | Ruxolitinib, Larotrectinib analogs | Historical dominance of [3,4-b] in kinase inhibitors |
Synthetic Accessibility | Late-stage C-H functionalization | Relies on pre-functionalized building blocks | Streamlined lead optimization for [3,4-c] |
The strategic shift toward [3,4-c]-pyridines addresses limitations in contemporary fragment libraries, which often over-rely on "flat" architectures with insufficient exit vectors. By providing sp³ character-equivalent complexity within an aromatic framework, this isomer enables efficient progression toward clinical candidates targeting protein-protein interactions and allosteric sites [1] [2] [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3